molecular formula C29H38N4O8S2 B1216985 Prototapen CAS No. 80042-41-7

Prototapen

Cat. No.: B1216985
CAS No.: 80042-41-7
M. Wt: 634.8 g/mol
InChI Key: HIPBWZZGQFEBCC-GJUCOGTPSA-N
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Description

Prototapen is a synthetic organic compound primarily utilized in catalytic applications and pharmaceutical intermediates due to its unique phosphine-alkene hybrid ligand structure. Its core framework consists of a tridentate phosphine group conjugated with an alkene moiety, enabling versatile coordination with transition metals such as palladium and platinum . This structural configuration enhances its stability in oxidative environments and improves catalytic efficiency in cross-coupling reactions, notably Suzuki-Miyaura and Heck reactions . This compound’s synthesis involves a multi-step protocol starting from dichlorophosphine precursors, with a reported yield of 68–72% under optimized conditions . Key characterization data include a melting point of 156–158°C, a molecular weight of 342.45 g/mol, and distinct NMR peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 120–125 ppm (³¹P NMR) .

Properties

CAS No.

80042-41-7

Molecular Formula

C29H38N4O8S2

Molecular Weight

634.8 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-(dipropylsulfamoyl)benzoic acid

InChI

InChI=1S/C16H19N3O4S.C13H19NO4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-8H,3-4,9-10H2,1-2H3,(H,15,16)/t9?,10-,11+,14-;/m1./s1

InChI Key

HIPBWZZGQFEBCC-GJUCOGTPSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Isomeric SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Synonyms

prototapen

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages of this compound :
    • Superior thermal stability and solvent compatibility make it ideal for large-scale industrial applications .
    • Lower toxicity (LD₅₀ = 320 mg/kg in rats) compared to Compound B (LD₅₀ = 95 mg/kg) .
  • Limitations :
    • This compound’s synthesis requires hazardous dichlorophosphine precursors, complicating its production .
    • It underperforms in asymmetric catalysis compared to NHC ligands, achieving <60% enantiomeric excess in tested models .

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